molecular formula C9H7BrN2O B2897632 5-bromo-1H-indole-2-carboxamide CAS No. 877371-97-6

5-bromo-1H-indole-2-carboxamide

Cat. No. B2897632
CAS RN: 877371-97-6
M. Wt: 239.072
InChI Key: LSVXIUWPEUBKBM-UHFFFAOYSA-N
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Description

5-bromo-1H-indole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . It has a molecular weight of 239.07 .


Synthesis Analysis

A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives are synthesized by the coupling of 5-substituted indole-2-carboxylic acids with various amines in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives were investigated .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Among all, the analogs N-(2-chloro-6-fluorobenzyl)-5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide improved the activities against HIVRT mutants Y181C and .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis of Novel Indole Derivatives

Research indicates that 5-bromo-1H-indole-2-carboxamide has been instrumental in the synthesis of various novel indole derivatives. For instance, studies have detailed the preparation of novel 5-hydroxyindole-2-carboxamides, where a 5-benzyloxyindole ester was elaborated to 3-bromo, 3-hydroxy, and 3-alkoxy ester intermediates, followed by conversion to the amide and debenzylation (Unangst, Connor, & Miller, 1996). Another study utilized similar methodologies to synthesize novel 3- and 5-substituted indole-2-carboxamides (Bratton, Roth, Trivedi, & Unangst, 2000).

Applications in Medicinal Chemistry

The compound has found applications in medicinal chemistry, particularly in the optimization of chemical functionalities for certain receptors. For example, a study on indole-2-carboxamides revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptors (CB1), highlighting the importance of the 5-position in these compounds (Khurana et al., 2014).

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial activity. A study synthesized and evaluated several 5-bromoindole-2-carboxamides for their effectiveness against pathogenic Gram-negative bacteria, with some compounds exhibiting higher antibacterial activities than standard treatments (Mane, Patil, Biradar, & Khade, 2018).

Crystal Structure and Molecular Analysis

The compound has also been used in studies focusing on crystal structure and molecular interactions. An instance is the investigation of the crystal structure, Hirshfeld surface, and characterization of derivatives of 5-bromo-1H-indole, which provided insights into the intermolecular interactions and thermal stability of these compounds (Barakat et al., 2017).

Antimicrobial Screening

Derivatives of this compound have been involved in antimicrobial screening. A study described the evaluation of antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting the potential of these compounds for pharmaceutical applications (Mageed, El-Ezabi, & Khaled, 2021).

Safety and Hazards

The safety information for 5-bromo-1H-indole-2-carboxamide includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

The future directions for 5-bromo-1H-indole-2-carboxamide could involve further exploration of its biological activities and potential therapeutic applications. The experimental results promote us to consider this series as a starting point for the development of novel and more potent antibacterial agents in the future .

Mechanism of Action

Target of Action

5-Bromo-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, resulting in changes in their activity. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives, including this compound, have been found to affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, and modifications to the indole scaffold can significantly impact their bioavailability .

Result of Action

The result of the action of this compound can vary depending on the specific target and biochemical pathway involved. For example, some indole derivatives have been found to exhibit inhibitory activity against influenza A . In another study, 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria .

properties

IUPAC Name

5-bromo-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVXIUWPEUBKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

877371-97-6
Record name 5-bromo-1H-indole-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-2-carboxylic acid (4 g, 16.7 mmol) in DMF (50 ml) at room temperature was added diisopropylethylamine (DIPEA) (5.71 ml, 32.8 mmol), PyBOP (13 g, 25.0 mmol) and HOBT (3.39 g, 25.0 mmol). After stirring the mixture for 30 minutes, NH4Cl (1.75 g, 32.8 mmol) was added and the resulting yellow suspension was stirred at room temperature for 6 hours. The reaction was quenched by addition of H2O. The yellow foamy precipitate was discarded and the mother liquor was extracted with EtOAc. The organic layers were combined, washed with NaOH (1M) and brine, dried over Na2SO4, filtered and concentrated. The residue was then dissolved in EtOAc and washed with HCl (1 M) and brine, dried over Na2SO4, filtered and concentrated. The oily residue was triturated with DCM affording, after filtration, 5-Bromo-1H-indole-2-carboxylic acid amideC as a light yellow solid (2.12 g, 53% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.71 mL
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
53%

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